2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide is an organic compound that features both an ethylsulfonyl group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group is often introduced through nitration reactions, where a nitro group is added to a phenyl ring.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide can be employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can enhance solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(4-(ethylsulfonyl)phenyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide is unique due to the combination of its ethylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an ethylsulfonyl group and a nitrophenyl moiety, which are critical for its biological interactions. Its chemical formula is C15H16N2O4S, and it has been studied for various pharmacological properties.
The biological activity of this compound is attributed to its interaction with specific biomolecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and impacting metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways crucial for various physiological responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide groups display potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the nitro group in the structure may enhance this activity by increasing electron affinity, facilitating interactions with bacterial enzymes.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Antioxidant assays demonstrate that compounds with similar acetamide structures can scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a role in modulating immune responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances biological activity compared to electron-donating groups.
- Sulfonyl Group Influence : The ethylsulfonyl moiety plays a significant role in solubility and interaction with biological targets.
Compound Variation | Biological Activity | Notes |
---|---|---|
2-(4-methanesulfonyl)phenyl-N-(4-nitrophenyl)acetamide | Moderate antibacterial | Similar structure |
2-(4-chlorophenyl)-N-(4-nitrophenyl)acetamide | High cytotoxicity | Chlorine enhances reactivity |
2-(4-methylphenyl)-N-(4-nitrophenyl)acetamide | Low activity | Methyl group reduces binding affinity |
Case Studies
- Antibacterial Efficacy : A study reported that derivatives similar to this compound exhibited IC50 values lower than standard antibiotics against resistant bacterial strains .
- In Vivo Anti-inflammatory Study : In animal models, compounds with similar structures demonstrated significant reductions in inflammation markers when administered prior to inflammatory stimuli .
- Cytotoxicity Testing : In vitro tests on cancer cell lines showed that certain derivatives led to reduced cell viability, indicating potential as anticancer agents .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-2-24(22,23)15-9-3-12(4-10-15)11-16(19)17-13-5-7-14(8-6-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJYTRYTOXHMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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